molecular formula C29H22 B12616035 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene CAS No. 919789-17-6

2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene

Cat. No.: B12616035
CAS No.: 919789-17-6
M. Wt: 370.5 g/mol
InChI Key: CVZPMUZGFPQOSB-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and indene, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene typically involves the reaction of 2-bromoanthracene with diphenylethene under specific conditions. The process includes:

    Reactants: 2-bromoanthracene and diphenylethene.

    Solvent: Anhydrous tetrahydrofuran (THF).

    Catalyst: n-Butyllithium (n-BuLi).

    Temperature: The reaction is carried out at -78°C to ensure the stability of intermediates.

    Procedure: The mixture is stirred under an inert atmosphere, usually argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced hydrocarbons.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor-mediated signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is unique due to its specific arrangement of phenyl groups and indene, which imparts distinct chemical and physical properties

Properties

CAS No.

919789-17-6

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-3-phenyl-1H-indene

InChI

InChI=1S/C29H22/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23)21-26-20-25-18-10-11-19-27(25)29(26)24-16-8-3-9-17-24/h1-19,21H,20H2

InChI Key

CVZPMUZGFPQOSB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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